molecular formula C21H30N2O B15168223 1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol CAS No. 627524-03-2

1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B15168223
CAS No.: 627524-03-2
M. Wt: 326.5 g/mol
InChI Key: MRCXUFKFUKIICA-UHFFFAOYSA-N
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Description

1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with a naphthyl-ethyl-amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with naphthyl-ethyl-amine under controlled conditions to form the intermediate, which is then further reacted with ethylenediamine. The final step involves the reduction of the intermediate to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl-ethyl-ketone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[(2-{[1-(Naphthalen-2-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol
  • 1-{[(2-{[1-(Phenyl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol
  • 1-{[(2-{[1-(Benzyl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol

Uniqueness

1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol is unique due to its specific naphthyl-ethyl-amino substituent, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

627524-03-2

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

1-[[2-(1-naphthalen-1-ylethylamino)ethylamino]methyl]cyclohexan-1-ol

InChI

InChI=1S/C21H30N2O/c1-17(19-11-7-9-18-8-3-4-10-20(18)19)23-15-14-22-16-21(24)12-5-2-6-13-21/h3-4,7-11,17,22-24H,2,5-6,12-16H2,1H3

InChI Key

MRCXUFKFUKIICA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCNCC3(CCCCC3)O

Origin of Product

United States

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